molecular formula C11H16O B13338073 2-Cyclohexen-1-one, 2,6-dimethyl-5-(1-methylethenyl)-, (5S)- CAS No. 158930-44-0

2-Cyclohexen-1-one, 2,6-dimethyl-5-(1-methylethenyl)-, (5S)-

Cat. No.: B13338073
CAS No.: 158930-44-0
M. Wt: 164.24 g/mol
InChI Key: HDVXRNIZHQRLBD-QVDQXJPCSA-N
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Description

(5S)-2,6-DIMETHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-ONE, also known as carvone, is a naturally occurring monoterpene ketone. It is found in many essential oils, most notably in spearmint and caraway. Carvone has a characteristic minty aroma and is widely used in the flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carvone can be synthesized through several methods. One common synthetic route involves the oxidation of limonene, a naturally occurring terpene, using an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically takes place under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrially, carvone is produced by the fractional distillation of essential oils, particularly from caraway and dill. The essential oil is first extracted through steam distillation, and then carvone is isolated through fractional distillation due to its distinct boiling point.

Chemical Reactions Analysis

Types of Reactions

Carvone undergoes various chemical reactions, including:

    Oxidation: Carvone can be oxidized to produce carvonic acid.

    Reduction: It can be reduced to dihydrocarvone using reducing agents like sodium borohydride.

    Substitution: Carvone can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: Carvonic acid.

    Reduction: Dihydrocarvone.

    Substitution: Various substituted carvone derivatives depending on the nucleophile used.

Scientific Research Applications

Carvone has a wide range of applications in scientific research:

    Chemistry: Used as a chiral starting material in asymmetric synthesis.

    Biology: Studied for its antimicrobial and insecticidal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the flavor and fragrance industries for its minty aroma.

Mechanism of Action

Carvone exerts its effects through various molecular mechanisms. It interacts with cellular membranes, altering their permeability and disrupting cellular processes. In biological systems, carvone has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. Additionally, carvone’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Carvone is structurally similar to other monoterpenes such as limonene and menthol. it is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:

    Limonene: A precursor to carvone, lacks the ketone group.

    Menthol: A related monoterpene with a hydroxyl group instead of a ketone.

Carvone’s unique combination of a ketone functional group and a chiral center makes it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

158930-44-0

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(5S)-2,6-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5,9-10H,1,6H2,2-4H3/t9?,10-/m1/s1

InChI Key

HDVXRNIZHQRLBD-QVDQXJPCSA-N

Isomeric SMILES

CC1[C@H](CC=C(C1=O)C)C(=C)C

Canonical SMILES

CC1C(CC=C(C1=O)C)C(=C)C

Origin of Product

United States

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